MC(5) tianeptine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiepins - Thiazepines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

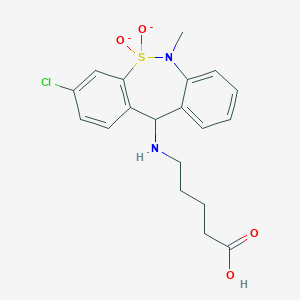

Structure

3D Structure

Properties

IUPAC Name |

5-[(3-chloro-6-methyl-5,5-dioxido-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O4S/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26/h2-3,6-7,9-10,12,19,21,25-26H,4-5,8,11H2,1H3,(H,23,24)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUMTPUPRWXCTH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1([O-])[O-])C=C(C=C3)Cl)NCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4S-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104732-22-1 | |

| Record name | Tianeptine MC(5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104732221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Molecular structure and chemical properties of MC(5) tianeptine metabolite

Introduction: Tianeptine and the Significance of its Major Metabolite

Tianeptine is an atypical antidepressant agent with a unique pharmacological profile that distinguishes it from conventional tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs).[1][2] Initially thought to enhance serotonin reuptake, more recent evidence has robustly demonstrated that tianeptine's primary mechanism of action involves its activity as a full agonist at the µ-opioid receptor (MOR).[1][2] This MOR agonism is considered responsible for its antidepressant and anxiolytic effects.[1] Unlike many antidepressants, tianeptine is not extensively metabolized by the cytochrome P450 system. Instead, its primary metabolic pathway is the β-oxidation of its heptanoic acid side chain.[3][4] This process leads to the formation of several metabolites, the most significant of which is the MC(5) metabolite, also known as the pentanoic acid derivative.[1][2]

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and analytical considerations of the tianeptine MC(5) metabolite. This active metabolite is of particular interest to researchers and drug development professionals due to its own pharmacological activity, which is comparable to the parent compound, and its significantly longer elimination half-life, contributing substantially to the overall therapeutic and toxicological profile of tianeptine.[1][3][4]

Molecular Structure and Physicochemical Properties

The MC(5) metabolite is formed by the shortening of tianeptine's C7 heptanoic acid side chain to a C5 pentanoic acid side chain through β-oxidation.[1][2]

Chemical Identity

-

Formal Name: 5-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1][3]thiazepin-11-yl)amino]-pentanoic acid[4]

-

CAS Number: 104732-22-1[4]

-

Molecular Formula: C₁₉H₂₁ClN₂O₄S[4]

-

SMILES: O=C(CCCCNC1C2=C(N(S(=O)(C3=CC(Cl)=CC=C31)=O)C)C=CC=C2)O[4]

Physicochemical Data Summary

The MC(5) metabolite, like its parent compound, possesses both an acidic carboxylic acid group and a basic secondary amine group, making it an amphoteric molecule. This characteristic influences its solubility and extraction behavior.

| Property | Value/Information | Source |

| Formula Weight | 408.9 g/mol | [4] |

| Appearance | A solid | [4] |

| Solubility | Slightly soluble in Dichloromethane, DMSO, and Methanol. | [4] |

| Extraction pH | Can be isolated from urine at both acidic (pH 3-4) and alkaline (pH 9-10) conditions. | [5] |

Metabolic Pathway: Formation of the MC(5) Metabolite

The biotransformation of tianeptine to its MC(5) metabolite is a primary and well-established metabolic route in both humans and animal models.[1][2] This conversion occurs via β-oxidation, a common metabolic process for fatty acids. The MC(5) metabolite can be further metabolized through another round of β-oxidation to the MC(3) (propanoic acid) metabolite.[2]

Caption: Metabolic conversion of tianeptine to its major metabolites.

Pharmacological Profile: A Potent and Active Metabolite

A critical aspect of the MC(5) metabolite is its own significant pharmacological activity. It is not an inactive byproduct but rather a potent agonist at the µ-opioid receptor, similar to tianeptine.[1] In some studies, the MC(5) metabolite has shown comparable potency and efficacy to the parent drug at the human MOR.[2] However, the minimal delta-opioid receptor (DOR) agonist activity of tianeptine is further diminished in the MC(5) metabolite.[2]

The antidepressant-like effects of the MC(5) metabolite have been demonstrated to be MOR-dependent.[4] Given that the MC(5) metabolite reaches high concentrations in plasma and has a much longer elimination half-life (approximately 7.5 hours in rats) compared to tianeptine (around 1.2 hours in rats), it is likely a major contributor to the overall pharmacological effects observed after tianeptine administration.[3]

| Receptor Activity | EC₅₀ (µM) | Source |

| Human µ-opioid receptor (MOR) | 0.454 | [4] |

| Human δ-opioid receptor (DOR) | >100 | [4] |

Analytical Methodologies for Quantification

The quantification of the MC(5) metabolite in biological matrices such as plasma, blood, and urine is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. Due to its polarity and the complexity of biological samples, the most robust and widely used analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][6]

Reference Standard Availability

Experimental Protocol: LC-MS/MS Quantification in Plasma

This protocol provides a generalized workflow based on established methods for the simultaneous determination of tianeptine and its MC(5) metabolite.[3][6]

1. Sample Preparation (Protein Precipitation)

-

Rationale: To remove proteins from the plasma sample which can interfere with the analysis and damage the LC column.

-

Procedure:

-

To 100 µL of plasma sample in a microcentrifuge tube, add an internal standard solution (e.g., pentoxifylline or a stable isotope-labeled analog).[6]

-

Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 or 4:1 ratio (v/v) to the plasma volume.

-

Vortex the mixture vigorously for approximately 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

2. Chromatographic Separation

-

Rationale: To separate the MC(5) metabolite from the parent drug, other metabolites, and endogenous matrix components before detection by the mass spectrometer.

-

Procedure:

-

Column: A C18 reversed-phase column (e.g., Aquasil C18, 5 µm, 3 x 100 mm) is commonly used.[3]

-

Mobile Phase A: Water with an additive such as 4 mM ammonium formate or 0.1% formic acid.[3]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

-

Gradient: A gradient elution is typically employed to ensure good separation and peak shape.

-

Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.[6]

-

Injection Volume: 5-10 µL.[6]

-

3. Mass Spectrometric Detection

-

Rationale: To provide sensitive and selective detection and quantification of the MC(5) metabolite.

-

Procedure:

-

Ionization: Electrospray ionization (ESI) in positive mode is effective.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition. For the MC(5) metabolite, a common precursor ion is [M+H]⁺. A characteristic product ion for both tianeptine and the MC(5) metabolite is m/z 292.[3]

-

Caption: General workflow for the analysis of the MC(5) metabolite in plasma.

Conclusion

The MC(5) metabolite of tianeptine is a pharmacologically active compound that plays a crucial role in the overall activity of the parent drug. Its formation via β-oxidation, its potent µ-opioid receptor agonism, and its extended pharmacokinetic profile make it a molecule of significant interest in the fields of pharmacology, toxicology, and drug development. A thorough understanding of its chemical properties and the availability of robust analytical methods, such as the LC-MS/MS protocol detailed herein, are fundamental for accurately assessing the efficacy and safety of tianeptine. Future research may further elucidate the specific contributions of the MC(5) metabolite to both the therapeutic effects and the abuse potential of tianeptine.

References

-

Samuels, B.A., Nautiyal, K.M., Kruegel, A.C., et al. (2017). The behavioral effects of the antidepressant tianeptine require the mu-opioid receptor. Neuropsychopharmacology, 42(10), 2052–2063. [Link]

-

Szafarz, M., Wencel, A., Pociecha, K., et al. (2018). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(2), 185–196. [Link]

-

Lowe, D. (2018). Classics in Chemical Neuroscience: Tianeptine. ACS Chemical Neuroscience, 9(10), 2498-2508. [Link]

-

Horlachuk, N., Halkevych, I., Logoyda, L., & Polyak, O. (2019). Chromatography-mass spectrometry analysis of tianeptine in urine. International Journal of Green Pharmacy, 13(1), 88-92. [Link]

-

Szafarz, M., Wencel, A., Pociecha, K., et al. (2017). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(2), 185-196. [Link]

-

Gassaway, M. M., et al. (2014). The atypical antidepressant and neurorestorative agent tianeptine is a mu-opioid receptor agonist. Translational Psychiatry, 4(7), e411. [Link]

-

Couet, W., Girault, J., Latrille, F., Salvadori, C., & Fourtillan, J. B. (1990). Kinetic profiles of tianeptine and its MC5 metabolite in plasma, blood and brain after single and chronic intraperitoneal administration in the rat. European journal of drug metabolism and pharmacokinetics, 15(1), 69–74. [Link]

-

Horlachuk, N., et al. (2019). Chromatography-mass spectrometry analysis of tianeptine in urine. ResearchGate. [Link]

Sources

- 1. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Pharmacokinetic & Bioanalytical Profile of Tianeptine MC5 in Human Plasma

Technical Guide for Drug Development & Clinical Research

Executive Summary

Tianeptine is an atypical tricyclic antidepressant that defies the standard monoaminergic hypothesis, acting primarily as a mu-opioid receptor (MOR) agonist and glutamate modulator.[1][2] While the parent compound exhibits a rapid elimination half-life (~2.5 hours), its pharmacokinetic (PK) profile is heavily influenced by its major metabolite, MC5 (pentanoic acid analog).

For researchers and clinicians, MC5 is not merely a degradation product; it is a bioactive reservoir that extends the therapeutic window of tianeptine. Unlike the parent, which undergoes rapid extrarenal clearance, MC5 exhibits a significantly longer half-life (~7.2 hours) and relies heavily on renal excretion.[3] This guide dissects the metabolic genesis, bioanalytical quantification, and clinical pharmacokinetics of MC5, providing a validated framework for study design and data interpretation.

Chemical Identity & Metabolic Genesis

The Beta-Oxidation Pathway

Unlike most psychotropic drugs that rely on hepatic Cytochrome P450 (CYP450) enzymes, tianeptine is metabolized primarily via beta-oxidation of its heptanoic acid side chain.[2] This is a critical distinction for drug-drug interaction (DDI) studies, as tianeptine and MC5 are unlikely to interact with CYP inhibitors (e.g., fluoxetine, ketoconazole).

The metabolic cascade proceeds as follows:

-

Parent (Tianeptine): Contains a 7-carbon (heptanoic) side chain.[2]

-

MC5 (Major Metabolite): Beta-oxidation shortens the chain by two carbons, resulting in a 5-carbon (pentanoic) analog.[2]

-

MC3 (Minor Metabolite): Further beta-oxidation yields a 3-carbon (propionic) analog.[2]

Visualization of Metabolic Flux

The following diagram illustrates the non-CYP dependent conversion pathway.

Figure 1: Metabolic pathway of Tianeptine highlighting the beta-oxidation sequence to MC5.

Bioanalytical Methodology (LC-MS/MS)

Quantifying MC5 in human plasma requires overcoming the amphoteric nature of the molecule (containing both acidic and basic moieties). Standard protein precipitation often yields poor recovery due to matrix effects. The following protocol utilizes Solid Phase Extraction (SPE) for optimal sensitivity.

Experimental Protocol: SPE-LC-MS/MS

Objective: Isolate and quantify Tianeptine and MC5 from human plasma with a Lower Limit of Quantification (LLOQ) of 5 ng/mL.

Reagents & Standards

-

Internal Standard (IS): Tianeptine-d4 or MC5-d4 (Deuterated standards are essential to correct for ionization suppression).

-

SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) copolymer (e.g., Oasis HLB or Strata-X), 30 mg/1 mL.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow

-

Sample Pre-treatment:

-

Aliquot 200 µL human plasma.

-

Add 20 µL Internal Standard (IS) working solution.

-

Add 200 µL 2% Formic Acid (aq) to acidify and disrupt protein binding. Vortex for 30s.

-

-

SPE Extraction:

-

Conditioning: 1 mL Methanol followed by 1 mL Water.

-

Loading: Apply pre-treated sample to cartridge.

-

Washing: Wash with 1 mL 5% Methanol in Water (removes salts/proteins).

-

Elution: Elute with 1 mL Methanol.

-

-

Reconstitution:

-

Evaporate eluate to dryness under nitrogen stream at 40°C.

-

Reconstitute in 100 µL Mobile Phase (80:20 A:B).

-

-

LC-MS/MS Parameters:

Mass Transitions (MRM)

Due to the loss of the ethylene moiety (-C2H4) during metabolism, the precursor ion shifts.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Tianeptine | 437.1 [M+H]+ | 292.1 | 30 | 25 |

| MC5 | 409.1 [M+H]+ | 228.1* | 30 | 28 |

| Tianeptine-d4 | 441.1 [M+H]+ | 296.1 | 30 | 25 |

Note: The 228.1 fragment for MC5 is characteristic of the core tricyclic structure after side-chain cleavage.

Pharmacokinetic Profile

The PK profile of MC5 is distinct from the parent.[2][3][6] While Tianeptine behaves like a "hit-and-run" drug, MC5 provides a sustained tail of exposure.

Comparative PK Parameters (Single Oral Dose 12.5 mg)

The following data aggregates values from healthy volunteer studies (fasted state).

| Parameter | Tianeptine (Parent) | MC5 (Metabolite) | Physiological Significance |

| 0.94 ± 0.47 | 2.23 ± 0.42 | MC5 formation is rate-limited by metabolism, peaking later. | |

| 334 ± 79 | 63 ± 14 | Parent exposure is ~5x higher at peak. | |

| 2.5 ± 1.1 | 7.2 ± 5.7 | Critical: MC5 persists 3x longer than parent. | |

| Clearance Mechanism | Hepatic (Beta-Oxidation) | Renal Excretion | MC5 accumulation risk in renal failure. |

| Protein Binding | ~94% | ~94% | High binding limits dialyzability. |

Pharmacodynamic Relevance

Recent research challenges the notion that MC5 is inactive.

-

Receptor Affinity: MC5 retains agonist activity at the Mu-Opioid Receptor (MOR), similar to the parent compound.

-

Implication: The antidepressant and anxiolytic effects observed 4-8 hours post-dose (when parent levels are low) may be driven by the sustained presence of MC5.

Clinical Implications & Safety

Renal Impairment

Because MC5 elimination is renal-dependent, kidney dysfunction alters the PK profile drastically.

-

Healthy Controls: MC5

~7 hours. -

Severe Renal Failure: MC5

can extend beyond 24 hours. -

Dosing Adjustment: While tianeptine dosage reduction is standard in elderly/renal patients, it is primarily to prevent MC5 accumulation, not parent drug accumulation.

Drug-Drug Interactions (DDI)

-

CYP450 Independence: Tianeptine and MC5 do not significantly inhibit or induce CYP1A2, CYP2C9, CYP2D6, or CYP3A4.

-

Beta-Oxidation: Few drugs interfere with mitochondrial beta-oxidation, making tianeptine's metabolic pathway highly robust against metabolic DDIs compared to SSRIs.

Logical Diagram: Clinical Decision Making

Figure 2: Clinical decision tree based on MC5 clearance mechanisms.

References

-

Gassaway, M. M., Rives, M. L., Kruegel, A. C., Javitch, J. A., & Sames, D. (2014). The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist.[1][2][5][7] Translational Psychiatry. Link

-

Wagstaff, A. J., Ormrod, D., & Spencer, C. M. (2001). Tianeptine: A Review of its Use in Depressive Disorders and Anxiety. CNS Drugs. Link

-

Royer, R. J., et al. (1988).[6] Pharmacokinetics and metabolism of tianeptine in healthy volunteers and in populations with risk factors.[8] Clinical Neuropharmacology. Link

-

Kruegel, A. C., & Sames, D. (2016). Classics in Chemical Neuroscience: Tianeptine.[7][9] ACS Chemical Neuroscience. Link

-

Couet, W., et al. (1990).[6][10] Kinetic profiles of tianeptine and its MC5 metabolite in plasma, blood and brain after single and chronic intraperitoneal administration in the rat.[10] European Journal of Drug Metabolism and Pharmacokinetics. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics of the antidepressant tianeptine and its main metabolite in healthy humans--influence of alcohol co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. unitedchem.com [unitedchem.com]

- 6. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tianeptine and its main metabolite pharmacokinetics in chronic alcoholism and cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Kinetic profiles of tianeptine and its MC5 metabolite in plasma, blood and brain after single and chronic intraperitoneal administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoselective metabolism of tianeptine into MC5 enantiomers

Stereoselective Metabolism & Bioanalysis of Tianeptine to MC5: A Technical Deep Dive

Executive Summary

Tianeptine (7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid) represents a pharmacological anomaly.[1][2][3][4][5][6][7][8][9][10][11] Structurally akin to tricyclic antidepressants (TCAs) but mechanistically distinct as a mu-opioid receptor (MOR) agonist and glutamate modulator, its metabolic fate is equally unique. Unlike most psychotropics cleared via hepatic Cytochrome P450 (CYP) oxidation, tianeptine undergoes extensive mitochondrial

This guide dissects the stereoselective metabolism of tianeptine into its primary active metabolite, MC5 (pentanoic acid analogue). It addresses the preservation of chirality at the C11 position, the enzymatic machinery of side-chain shortening, and the precise chiral LC-MS/MS protocols required to distinguish R- and S-isoforms in biological matrices.

Molecular Architecture & Chirality

Tianeptine possesses a single chiral center at the C11 position of the dibenzo[c,f][1,2]thiazepine ring. Clinically, it is administered as a racemate (

-

The Chiral Center: The C11 carbon links the tricyclic core to the amino-heptanoic acid side chain.

-

Stability: This chiral center is sterically protected and distal from the site of metabolic attack (the terminal carboxylic acid of the side chain). Consequently, metabolic inversion (e.g.,

) is chemically unlikely, meaning the stereochemical configuration is retained during the transition to MC5. -

Pharmacodynamic Divergence: While both enantiomers modulate glutamatergic pathways, the (

)-enantiomer (often denoted as the (-)-isomer in older literature) has historically shown higher potency in 5-HTP behavioral models, though both contribute to MOR agonism.

The Metabolic Engine: Mitochondrial -Oxidation[1]

The conversion of Tianeptine to MC5 is not a CYP-mediated hydroxylation but a fatty acid-like degradation cycle localized in the mitochondria. This pathway shortens the heptanoic acid (C7) tail by two carbon units to yield the pentanoic acid (C5) metabolite, MC5.

Mechanistic Pathway

-

Activation: Tianeptine is activated to Tianeptine-CoA by Acyl-CoA Synthetase.

-

Dehydrogenation: Acyl-CoA Dehydrogenase introduces a trans-double bond between C2 and C3 of the side chain.

-

Hydration: Enoyl-CoA Hydratase adds water across the double bond.

-

Oxidation: L-3-Hydroxyacyl-CoA Dehydrogenase oxidizes the hydroxyl group to a keto group.

-

Thiolysis: Beta-Ketothiolase cleaves the terminal acetyl-CoA fragment, leaving the shortened MC5-CoA, which is then hydrolyzed to free MC5.

Stereochemical Implications

Because the

However, the rate of this conversion may differ (kinetic resolution) if the transport of the enantiomers into the mitochondria or their binding affinity to Acyl-CoA Synthetase differs.

Figure 1: The mitochondrial

Analytical Protocol: Chiral Separation & Quantitation

To accurately assess the stereoselective PK, researchers must separate four distinct species in plasma: (

Methodology: Chiral LC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction) Direct protein precipitation often yields poor enantiomeric resolution due to matrix interference. LLE is preferred.

-

Matrix: 100 µL Plasma.

-

Buffer: 50 µL Ammonium Acetate (pH 9.0) to ensure the amine is uncharged.

-

Solvent: 1 mL Ethyl Acetate:Hexane (50:50 v/v).

-

Process: Vortex 5 min, Centrifuge 10,000g, Evaporate supernatant, Reconstitute in Mobile Phase.

2. Chromatographic Conditions

-

Column: Chiralpak AGP (

-acid glycoprotein) or Whelko-O 1 (Pirkle-type).-

Note: AGP columns are excellent for separating basic drugs with chiral centers on ring systems but require careful pH control.

-

-

Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Acetonitrile (90:10 v/v).

-

Flow Rate: 0.4 mL/min (Isocratic).

3. Mass Spectrometry (SRM Parameters) Operate in ESI Positive mode. The fragmentation pattern is dominated by the cleavage of the side chain from the tricyclic core.

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| Tianeptine | 437.1 | 292.1 | 25 |

| MC5 Metabolite | 409.1 | 292.1 | 25 |

| Internal Std ( | 441.1 | 296.1 | 25 |

Key Insight: Both Tianeptine and MC5 yield the same core fragment (

Figure 2: Analytical workflow for the simultaneous chiral separation and quantification of Tianeptine and MC5 enantiomers.

Pharmacokinetic & Toxicological Implications

Stereoselective Clearance:

While definitive human data on the exact metabolic ratio of

Clinical Relevance:

-

Efficacy: The (

)-enantiomer is often cited as the more potent modulator of serotonergic uptake (in historical models) and MOR activation. -

Toxicity: High-dose abuse ("Gas Station Heroin") leads to supratherapeutic levels of MC5. Since MC5 has a longer half-life (~7-8 hours) than Tianeptine (~2.5 hours), accumulation of (

)- and (

References

-

Grislain, L., et al. (1990).[14][15] The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers.[6][7][9][12][14] Drug Metabolism and Disposition, 18(5), 804-808.[7][14] Link

-

Couet, W., et al. (1990).[7] Kinetic profiles of tianeptine and its MC5 metabolite in plasma, blood and brain after single and chronic intraperitoneal administration in the rat. European Journal of Drug Metabolism and Pharmacokinetics, 15(1), 69-74.[7] Link

-

Gassaway, M. M., et al. (2014).[15] The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist.[3][12] Translational Psychiatry, 4(7), e411. Link

-

Dąbrowska, M., et al. (2018). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn-Schmiedeberg's Archives of Pharmacology, 391, 185–196. Link

-

JASCO Inc. (2025). Tianeptine: Assessing Enantiomeric Ratios in Recreationally Abused Products. Application Note. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effects of the (+) and (-) enantiomers of the antidepressant drug tianeptine on 5-HTP-induced behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tianeptine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The pharmacokinetics of the antidepressant tianeptine and its main metabolite in healthy humans--influence of alcohol co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and metabolic parameters of tianeptine in healthy volunteers and in populations with risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tianeptine and its enantiomers: effects on spatial memory in rats with medial septum lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jascoinc.com [jascoinc.com]

- 11. researchgate.net [researchgate.net]

- 12. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jascoinc.com [jascoinc.com]

- 14. The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Differences Between Tianeptine's MC3 and MC5 Metabolites

This guide provides a detailed examination of the structural, pharmacokinetic, and pharmacodynamic distinctions between the MC5 and MC3 metabolites of the atypical antidepressant, tianeptine. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific understanding to offer field-proven insights into the critical roles these metabolites play in the overall pharmacological profile of tianeptine.

Introduction: The Significance of Tianeptine Metabolism

Tianeptine is a unique pharmacological agent, historically classified as a tricyclic antidepressant but distinguished by its distinct mechanisms of action, which include modulation of the glutamatergic system and, more recently identified, full agonism at the mu-opioid receptor (MOR).[1][2] Unlike typical tricyclic antidepressants, tianeptine's metabolism does not primarily involve the cytochrome P450 (CYP) enzyme system.[2][3] Instead, it undergoes extensive metabolism primarily through β-oxidation of its heptanoic acid side chain.[1][4][5] This metabolic pathway produces several metabolites, with the pentanoic acid derivative (MC5) and the propionic acid derivative (MC3) being the most significant.[2][6][7]

Understanding the distinct characteristics of the MC5 and MC3 metabolites is paramount for a comprehensive grasp of tianeptine's therapeutic effects, duration of action, and potential for drug-drug interactions. This guide will dissect these differences, providing a foundational resource for future research and clinical application.

Metabolic Pathway: The Genesis of MC5 and MC3

The biotransformation of tianeptine is a sequential process of side-chain shortening. The parent drug, with its seven-carbon (heptanoic acid) side chain, is first metabolized to the MC5 metabolite, which has a five-carbon (pentanoic acid) side chain. Subsequently, the MC5 metabolite can be further metabolized via β-oxidation to the MC3 metabolite, characterized by a three-carbon (propionic acid) side chain.[6][7] This metabolic cascade is the primary route of biotransformation for tianeptine.[4]

Caption: Metabolic pathway of tianeptine to MC5 and MC3.

Structural and Physicochemical Divergence

The core structural difference between MC5 and MC3 lies in the length of the carboxylic acid side chain attached to the dibenzothiazepine nucleus.

-

Tianeptine: Possesses a 7-carbon heptanoic acid side chain.

-

MC5 Metabolite: Features a 5-carbon pentanoic acid side chain, resulting from the removal of two carbon atoms from the parent drug.[6][8]

-

MC3 Metabolite: Has a 3-carbon propionic acid side chain, representing a further shortening of the MC5 metabolite's side chain.[6][7]

This progressive shortening of the aliphatic side chain alters the molecule's lipophilicity and polarity, which in turn influences its pharmacokinetic and pharmacodynamic properties. A shorter side chain generally leads to increased polarity, which can affect membrane permeability, protein binding, and receptor interactions.

Comparative Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The most striking and clinically relevant differences between the MC5 and MC3 metabolites are found in their pharmacokinetic profiles. The MC5 metabolite, in particular, exhibits a significantly longer duration of action than the parent compound.

| Parameter | Tianeptine | MC5 Metabolite | MC3 Metabolite |

| Elimination Half-Life (t½) | ~2.5 - 3 hours[2][9] | ~7.2 - 7.6 hours[2][9][10] | Shorter than MC5 (less data available) |

| Time to Peak Plasma Conc. (Tmax) | ~1 hour[11] | ~2.23 hours[7] | Data not extensively reported |

| Pharmacological Activity | Active | Active[3][10][12] | Very weak activity[2] |

| Primary Location | Plasma | Plasma[3] | Primarily found in urine[3] |

Key Insights from Pharmacokinetic Data:

-

Extended Half-Life of MC5: The most critical distinction is the substantially longer elimination half-life of the MC5 metabolite compared to tianeptine.[3][9][10] While tianeptine is rapidly cleared from the body, the MC5 metabolite persists for a much longer period, contributing significantly to the overall duration of the drug's effects.[9] In rats, the elimination half-life of MC5 was found to be approximately 7.53 hours, compared to 1.16 hours for tianeptine.[3][10] Human studies have reported similar findings, with MC5's half-life around 7.2 hours.[7][9]

-

MC5 as the Major Active Metabolite: Research has confirmed that the MC5 metabolite is not merely an inactive byproduct but possesses pharmacological activity comparable to the parent drug.[3][10][12] This makes it a major contributor to the therapeutic and physiological effects observed after tianeptine administration.

-

MC3 as a Terminal Metabolite: The MC3 metabolite is considered to have very weak pharmacological activity and is primarily an excretory product found in the urine.[2][3] Its short side chain likely diminishes its ability to effectively bind to target receptors.

Divergent Pharmacodynamic Profiles

The pharmacological activity of tianeptine is now understood to be primarily mediated by its action as a full agonist at the mu-opioid receptor (MOR).[1][2] The activities of its metabolites at this receptor are a key point of differentiation.

-

MC5 Metabolite: The MC5 metabolite retains significant agonist activity at the MOR, similar to tianeptine.[2][12] One study reported an EC50 value of 0.545 µM for MC5 at the mu-opioid receptor, comparable to tianeptine's 0.194 µM.[2] It also demonstrates MOR-dependent antidepressant-like activity in animal models.[8] However, the minimal delta-opioid receptor (DOR) activity of tianeptine is further reduced in the MC5 metabolite.[13]

-

MC3 Metabolite: In stark contrast, the MC3 metabolite is a very weak mu-opioid agonist, with a reported EC50 of 16 µM.[2] This indicates that its contribution to the central nervous system effects of tianeptine is likely negligible.

The sustained MOR agonism by the long-acting MC5 metabolite is a critical factor in both the therapeutic antidepressant effects and the abuse potential associated with tianeptine.

Analytical Methodologies for Metabolite Differentiation

The quantification and differentiation of tianeptine, MC5, and MC3 in biological matrices are essential for pharmacokinetic studies and clinical toxicology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Protocol: LC-MS/MS Quantification of Tianeptine and MC5 in Plasma

This protocol is a representative example and may require optimization based on specific instrumentation and laboratory conditions.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., pentoxifylline).[3]

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Separation:

-

Column: A C18 analytical column (e.g., Aquasil C18, 5 µm, 3 x 100 mm) is suitable for separation.[3]

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile with 0.1% formic acid and water with 4 mM ammonium formate.[3] The formic acid aids in the protonation of the analytes for positive ion mode mass spectrometry.

-

Flow Rate: Typically 0.4-0.6 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

-

Example Transition for Tianeptine: m/z 437.1 → 308.1

-

Example Transition for MC5: m/z 409.1 → 280.1

-

-

Caption: Workflow for bioanalysis of tianeptine and its metabolites.

Implications for Research and Drug Development

The distinct profiles of the MC5 and MC3 metabolites have significant implications:

-

Contribution to Therapeutic Effect: The long half-life and potent MOR agonism of the MC5 metabolite suggest it is a key driver of tianeptine's sustained antidepressant effects. Drug development efforts could potentially focus on creating analogs that are preferentially metabolized to MC5 or are structurally similar to MC5 to optimize therapeutic duration.

-

Abuse Liability: The persistence of the active MC5 metabolite likely contributes to the abuse potential of tianeptine, as it prolongs the opioid-like effects.

-

Dosing in Special Populations: While tianeptine metabolism is largely independent of the CYP450 system, renal impairment could affect the clearance of these acidic metabolites. Studies have shown a prolongation of tianeptine's half-life in elderly patients and those with renal failure, suggesting that dosage adjustments may be necessary in these populations.[11]

Conclusion

The primary differences between the MC5 and MC3 metabolites of tianeptine are rooted in the length of their carboxylic acid side chains, a direct result of sequential β-oxidation. This structural variation leads to profound differences in their pharmacokinetic and pharmacodynamic profiles. MC5 is a major, long-acting, and pharmacologically active metabolite that significantly contributes to the overall effects of tianeptine through its sustained agonism at the mu-opioid receptor. In contrast, MC3 is a pharmacologically weak, terminal metabolite primarily destined for excretion. A thorough understanding of these differences is crucial for any scientist or researcher working with tianeptine, as it informs everything from the interpretation of behavioral studies to the design of safer and more effective therapeutic agents.

References

-

Tianeptine | C21H25ClN2O4S | CID 68870 - PubChem - NIH. Available from: [Link]

-

Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC. Available from: [Link]

-

Tianeptine - Wikipedia. Available from: [Link]

-

Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PubMed. Available from: [Link]

-

The pharmacokinetics of the antidepressant tianeptine and its main metabolite in healthy humans--influence of alcohol co-administration - PubMed. Available from: [Link]

-

The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers - PubMed. Available from: [Link]

-

(PDF) Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - ResearchGate. Available from: [Link]

-

Pharmacokinetics of tianeptine and the MC5 metabolite. (a) Chemical... - ResearchGate. Available from: [Link]

-

Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC. Available from: [Link]

-

Classics in Chemical Neuroscience: Tianeptine - ACS Publications. Available from: [Link]

-

Classics in Chemical Neuroscience: Tianeptine - PMC - NIH. Available from: [Link]

-

Pharmacokinetic and metabolic parameters of tianeptine in healthy volunteers and in populations with risk factors - PubMed. Available from: [Link]

-

Tianeptine, a new tricyclic antidepressant metabolized by beta-oxidation of its heptanoic side chain, inhibits the mitochondrial oxidation of medium and short chain fatty acids in mice - PubMed. Available from: [Link]

Sources

- 1. Tianeptine | C21H25ClN2O4S | CID 68870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tianeptine - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tianeptine, a new tricyclic antidepressant metabolized by beta-oxidation of its heptanoic side chain, inhibits the mitochondrial oxidation of medium and short chain fatty acids in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. The pharmacokinetics of the antidepressant tianeptine and its main metabolite in healthy humans--influence of alcohol co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic and metabolic parameters of tianeptine in healthy volunteers and in populations with risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Recovery Solid Phase Extraction (SPE) Protocols for Tianeptine and its MC5 Metabolite from Human Plasma

Abstract

This application note provides a detailed guide to the solid phase extraction (SPE) of tianeptine and its primary active metabolite, MC5, from human plasma. Tianeptine, an atypical antidepressant, presents unique challenges for bioanalysis due to its amphoteric chemical structure.[1] Its principal metabolite, MC5, retains similar pharmacological activity and physicochemical properties, necessitating simultaneous quantification for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies.[2][3][4] We present two robust protocols utilizing Mixed-Mode Cation Exchange (MCX) and polymeric Hydrophilic-Lipophilic Balanced (HLB) SPE sorbents. The causality behind each step—from sample pre-treatment to elution—is explained to empower researchers to adapt and troubleshoot these methods effectively. The described protocols are designed for high analyte recovery, minimization of matrix effects, and compatibility with downstream LC-MS/MS analysis.

Introduction: The Bioanalytical Imperative for Tianeptine and MC5

Tianeptine is a tricyclic antidepressant with a unique neurochemical profile, acting as a full agonist at the mu-opioid receptor.[5][6] Unlike typical tricyclics, it is not primarily metabolized by the cytochrome P450 system; instead, it undergoes β-oxidation of its heptanoic acid side chain to form two major metabolites.[4] The pentanoic acid derivative, known as MC5, is the main active metabolite found in plasma and exhibits antidepressant effects comparable to the parent drug.[3][4]

Accurate and reproducible quantification of both tianeptine and MC5 in plasma is therefore critical for:

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of both the parent drug and its active metabolite.

-

Clinical Efficacy and Safety Trials: Correlating plasma concentrations with therapeutic outcomes and adverse effects.

-

Toxicology and Overdose Investigations: Measuring drug levels in cases of misuse or poisoning.

The primary analytical challenge stems from tianeptine's structure, which contains both a basic secondary amine and an acidic carboxylic acid group, making it amphoteric or zwitterionic.[1] This dual nature complicates extraction, as the molecule's charge and polarity are highly dependent on pH. Solid phase extraction offers a superior alternative to liquid-liquid extraction (LLE) by providing higher selectivity, cleaner extracts, and improved reproducibility.[1][7]

Analyte Physicochemical Properties and SPE Strategy

A successful SPE method is built upon a fundamental understanding of the analyte's interaction with the sorbent. The choice of sorbent and the optimization of pH are paramount for tianeptine and MC5.

Chemical Structures:

Figure 1: Chemical structures of Tianeptine and its MC5 metabolite.

-

Amphoteric Nature: Tianeptine contains a secondary amine (pKa ~9.4) and a carboxylic acid (pKa ~4.5). This means:

-

At low pH (< 3) , the amine is protonated (cationic, -NH₂⁺) and the acid is neutral (-COOH). The molecule carries a net positive charge.

-

At neutral pH (~7) , the amine is partially protonated and the acid is deprotonated (anionic, -COO⁻), existing as a zwitterion.

-

At high pH (> 10) , the amine is neutral (-NH-) and the acid is deprotonated (-COO⁻). The molecule carries a net negative charge.

-

-

Hydrophobicity: The dibenzothiazepine tricyclic core provides significant non-polar character, enabling retention via reversed-phase mechanisms.

This dual functionality allows for several SPE strategies, with mixed-mode sorbents offering the highest degree of selectivity for complex biological matrices like plasma.[8][9]

Sorbent Selection: A Mechanistic Comparison

The selection of the SPE sorbent is the most critical decision in method development.[10][11] For tianeptine and MC5, polymeric mixed-mode and reversed-phase chemistries are highly effective.

| Sorbent Type | Primary Retention Mechanism(s) | Required pH (Load) | Advantages | Disadvantages |

| Mixed-Mode Cation Exchange (MCX) | Reversed-Phase + Strong Cation Exchange | Acidic (pH ≤ 4) | Highest Selectivity: Orthogonal retention allows for rigorous wash steps, yielding exceptionally clean extracts.[9] | Requires precise pH control for elution. |

| Polymeric Reversed-Phase (HLB) | Hydrophilic-Lipophilic Balance (Reversed-Phase) | Near Neutral (pH ~6) | Robust & Versatile: Less sensitive to minor pH variations. High capacity and good recovery for a broad range of analytes.[1][12] | Lower selectivity than mixed-mode; may result in more matrix interferences. |

| Silica-Based C18 | Reversed-Phase | Near Neutral (pH ~6) | Good retention for non-polar compounds. | Prone to sorbent bed drying and irreversible binding of plasma proteins. Less stable at pH extremes.[13] |

Detailed Application Protocols

The following protocols are designed for a standard 1 mL plasma sample. Volumes should be scaled proportionally for different sample sizes. An appropriate deuterated internal standard (e.g., Tianeptine-d4, MC5-d4) should be added to the plasma sample before pre-treatment.[14]

Protocol 1: High-Selectivity Mixed-Mode Cation Exchange (MCX) Method

This protocol leverages both hydrophobic and ionic interactions for maximum selectivity. By acidifying the sample, the tianeptine/MC5 amine group becomes positively charged, binding strongly to the cation exchanger while the tricyclic core binds to the reversed-phase backbone.

Sources

- 1. unitedchem.com [unitedchem.com]

- 2. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. agilent.com [agilent.com]

- 13. Extraction of Basic Drugs from Plasma with Polymeric SPE [read.nxtbook.com]

- 14. Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Note: In Vitro Microsomal Stability Profiling of Tianeptine and its Major Metabolite MC5

Executive Summary

This application note details the protocol for evaluating the in vitro microsomal stability of Tianeptine and its primary metabolite, MC5 (pentanoic acid analogue).

Critical Pharmacological Context: Unlike typical tricyclic antidepressants (TCAs) which are primarily cleared via CYP450 oxidation, Tianeptine is extensively metabolized via

-

For Tianeptine: To assess minor CYP-mediated pathways (specifically CYP3A4) and potential for formation of reactive intermediates, rather than total intrinsic clearance (

).[1] -

For MC5: To determine if the metabolite itself acts as a substrate for further CYP-mediated degradation or Phase II glucuronidation.

Scientific Background & Mechanism[2][3][4][5]

Metabolic Pathway Delineation

To interpret assay results correctly, one must distinguish between the major clearance pathway (non-microsomal) and the minor pathway (microsomal).

-

Major Pathway (Mitochondrial): Tianeptine (C7 side chain)

MC5 (C5 side chain) -

Minor Pathway (Microsomal): Tianeptine undergoes minor oxidation by CYP3A4, potentially leading to reactive metabolites capable of covalent binding.

Visualizing the Metabolic Divergence

The following diagram illustrates why microsomal stability data for Tianeptine must be interpreted differently than for standard CYP substrates.

Figure 1: Metabolic routing of Tianeptine.[1] Note that the generation of MC5 occurs primarily in mitochondria, while microsomes are used to assess CYP-mediated liabilities.[1]

Materials & Reagents

Test Compounds

| Compound | Chemical Name | MW ( g/mol ) | Stock Solvent |

| Tianeptine | 7-[(3-chloro-6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepine-11-yl)amino]heptanoic acid | 436.95 | DMSO (10 mM) |

| MC5 | 5-[(3-chloro-6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepine-11-yl)amino]pentanoic acid | 408.90 | DMSO (10 mM) |

Biological System[2][6][7]

-

Liver Microsomes: Pooled Human Liver Microsomes (HLM) or Sprague-Dawley Rat Liver Microsomes (RLM).[1]

-

Protein Concentration: 20 mg/mL (stock).[1]

Buffer & Cofactors

-

Assay Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.[1]

-

NADPH Regenerating System:

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing 200 ng/mL Tolbutamide or Verapamil as Internal Standard (IS).[1]

Experimental Protocol

Assay Conditions

-

Final Test Concentration: 1 µM (ensures linear kinetics,

). -

Organic Solvent Limit: < 1% DMSO/ACN.[3]

-

Incubation Timepoints: 0, 5, 15, 30, 45, 60 minutes.

Workflow Diagram

Figure 2: Step-by-step workflow for the microsomal stability assay.

Detailed Procedure

-

Preparation: Thaw microsomes on ice. Prepare 100 mM KPi buffer (pH 7.4).

-

Master Mix: Dilute microsomes to 0.56 mg/mL in KPi buffer.

-

Pre-Incubation: Aliquot 445 µL of Master Mix into 96-well deep-well plates. Add 5 µL of 100 µM Tianeptine or MC5 working solution (1:100 dilution). Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add 50 µL of pre-warmed NADPH regenerating system to start the reaction (Final Vol = 500 µL; Final Protein = 0.5 mg/mL).

-

Negative Control:[5] Add 50 µL buffer instead of NADPH.

-

-

Sampling: At each time point (0, 5, 15, 30, 45, 60 min), transfer 50 µL of the reaction mixture into a plate containing 150 µL of Stop Solution (ACN + IS).

-

Processing: Vortex plates for 10 min, then centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins.

-

Analysis: Transfer 100 µL of supernatant to a fresh plate for LC-MS/MS analysis. Add 100 µL of water to match initial mobile phase strength.

Analytical Method (LC-MS/MS)[1][9][10]

Since MC5 is structurally similar to Tianeptine but lacks two carbons in the side chain, chromatographic separation is essential.

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+).

-

Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).[1]

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 5% B to 95% B over 3.0 min.

MRM Transitions (Positive Mode ESI+)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |

| Tianeptine | 437.2 | 292.1 | 30 | Loss of heptanoic side chain |

| MC5 | 409.1 | 292.1 | 30 | Loss of pentanoic side chain |

| Verapamil (IS) | 455.3 | 165.2 | 35 | Standard IS |

Note: Both parent and metabolite share the core tricyclic fragment (m/z 292.1), confirming the side chain is the site of metabolic variation.

Data Analysis & Interpretation

Calculation

Plot the Natural Log (Ln) of the % Parent Remaining versus Time (min) .

Determine the slope (

Expected Results & Troubleshooting

| Observation | Interpretation for Tianeptine/MC5 |

| High Stability (>80% remaining at 60 min) | Expected Result. Tianeptine and MC5 are poor substrates for CYPs.[1] This validates that their primary clearance is non-microsomal (mitochondrial beta-oxidation).[1] |

| Moderate Clearance | Suggests CYP3A4 involvement. Verify with specific inhibitors (e.g., Ketoconazole) to confirm CYP contribution.[1] |

| Rapid Clearance | Unexpected. Check for non-specific binding to microsomes or chemical instability (hydrolysis) in the buffer. Check Negative Control (minus NADPH). |

Strategic Note on "Assays for MC5"

If the goal is to synthesize MC5 from Tianeptine in vitro, do not use microsomes . Instead, use freshly isolated hepatocytes or mitochondrial fractions supplemented with NAD+ and Coenzyme A, as these contain the beta-oxidation machinery required to convert the C7 chain to C5.

References

-

Grima, M., et al. (1989). "Pharmacokinetics and metabolism of tianeptine in humans." Xenobiotica.

-

Galloway, S. P., et al. (2023). "Classics in Chemical Neuroscience: Tianeptine." ACS Chemical Neuroscience. [1]

-

Fromenty, B., et al. (1989). "Tianeptine, a new tricyclic antidepressant metabolized by beta-oxidation of its heptanoic side chain, inhibits the mitochondrial oxidation of medium and short chain fatty acids in mice." Biochemical Pharmacology.

-

Cyprotex. "Microsomal Stability Assay Protocol." Evotec ADME Solutions.

Sources

Troubleshooting & Optimization

Technical Support Center: Tianeptine & MC5 Chromatographic Resolution

Welcome to the Separation Science Hub. Current Topic: Resolving Critical Peak Overlap: Tianeptine vs. MC5 Metabolite. Assigned Specialist: Dr. A. Vance, Senior Application Scientist.

Executive Summary: The Separation Challenge

The separation of Tianeptine (parent) from its major metabolite, MC5 (pentanoic acid analogue), is a classic bioanalytical challenge. Both compounds share a tricyclic dibenzo-thiazepinyl nucleus, which dictates their UV absorbance and mass spectral fragmentation.

The difficulty arises from their structural similarity:

-

Tianeptine: Contains a heptanoic acid (C7) side chain.

-

MC5: Contains a pentanoic acid (C5) side chain (formed via

-oxidation).[1]

The Core Problem: On standard C18 columns, the hydrophobicity difference between a C7 and C5 chain is often insufficient to resolve the peaks if the mobile phase pH is not strictly controlled. Co-elution leads to ion suppression in LC-MS/MS and integration errors in HPLC-UV.

Module 1: Baseline Protocol (The "Golden" Method)

Before troubleshooting, ensure your method aligns with this industry-validated baseline. Deviations here are the most common cause of failure.

| Parameter | Specification | Rationale |

| Column | C18 (End-capped) or Phenyl-Hexyl | C18 interacts with the alkyl tails; Phenyl-Hexyl engages the tricyclic ring via |

| Dimensions | 100 mm x 2.1 mm, 1.9 µm or 3 µm | Sub-2 µm particles provide the theoretical plates needed for close eluters. |

| Mobile Phase A | Water + 0.1% Formic Acid | CRITICAL: Low pH (< 3.0) keeps the carboxylic acid tails protonated (neutral), maximizing retention. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks than Methanol for these analytes. |

| Gradient | Shallow ramp (e.g., 20% B to 50% B over 5 min) | A steep gradient compresses the peaks, causing overlap. |

| Flow Rate | 0.3 - 0.4 mL/min | Optimized for ESI source desolvation. |

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "My Tianeptine and MC5 peaks are merging into a single broad peak."

Diagnosis: This is almost invariably a pH control issue . Both analytes are amphoteric but behave as weak acids due to the carboxylic tail.

-

Mechanism: The pKa of the carboxylic acid is approx 4.5. If your mobile phase pH is near 4.0 or higher, the analytes partially ionize (

). The ionized form is highly polar and elutes poorly/early, causing peak fronting and merger.

Corrective Action:

-

Acidify Phase A: Ensure you are using 0.1% Formic Acid (pH ~2.7).

-

Buffer Strength: If using plasma extracts, residual matrix alkalinity might shift the local pH inside the column. Switch to 5mM Ammonium Formate + 0.1% Formic Acid to buffer the pH effectively.

-

Check Retention Order: In Reverse Phase (RP), MC5 (C5 tail) is more polar and should elute before Tianeptine (C7 tail) . If they flip or merge, your organic start % is too high.

Issue 2: "I have baseline separation, but the MC5 quantification is erratic."

Diagnosis: This suggests Ion Suppression or Crosstalk . Even if peaks are visually separated by 0.2 minutes, the "tail" of the Tianeptine peak might suppress the ionization of MC5 if the load is high.

Corrective Action:

-

Monitor Crosstalk: Both compounds produce the same daughter ion (

292, the tricyclic core).-

Tianeptine Transition:

-

MC5 Transition:

-

-

Resolution Factor (

): Aim for -

Divert Valve: Divert the flow to waste for the first 1-2 minutes to remove polar matrix components that might be co-eluting with the early MC5 peak.

Issue 3: "Standard C18 isn't providing enough selectivity."

Diagnosis: You are relying solely on hydrophobicity (alkyl chain difference).

Corrective Action: Switch to a Phenyl-Hexyl column.

-

Why? The tricyclic rings of Tianeptine/MC5 interact strongly with the phenyl phase. This adds a second mechanism of separation (

interaction) on top of the hydrophobicity difference, often doubling the resolution between the parent and metabolite.

Module 3: Visualizing the Workflow

Figure 1: Method Development & Troubleshooting Logic

This diagram outlines the decision matrix for resolving peak overlap.

Caption: Decision tree for isolating Tianeptine from MC5. Priority is placed on pH control before hardware changes.

Figure 2: Biological & Chemical Context

Understanding the metabolic conversion is key to predicting elution order.

Caption: The metabolic reduction of the alkyl chain length (C7 to C5) drives the polarity shift that allows for chromatographic separation.

Module 4: Key Quantitative Data

MRM Transitions & Retention Data Use these values to program your Mass Spectrometer.

| Analyte | Precursor Ion ( | Product Ion ( | Retention Order (C18) | Polarity |

| MC5 | 409.1 | 292.1 | 1st (Early Eluter) | More Polar |

| Tianeptine | 437.1 | 292.1 | 2nd (Late Eluter) | Less Polar |

| Tianeptine-d4 (IS) | 441.1 | 296.1 | Co-elutes w/ Parent | - |

Note: The 292.1 product ion corresponds to the chlorinated tricyclic ring system, which is conserved in both molecules.

References

-

Szafarz, M., et al. (2018). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method.[1] Naunyn-Schmiedeberg's Archives of Pharmacology.

-

El Zahar, N. M., et al. (2018). Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). Analytical Methods (RSC).

-

Bailey, A., et al. (2018).

Sources

Navigating the Matrix: A Technical Support Guide for Tianeptine and MC5 LC-MS Analysis

Welcome to the technical support center for the LC-MS analysis of tianeptine and its active metabolite, MC5. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of matrix effects in bioanalytical methods. Here, we provide in-depth, experience-driven answers to frequently encountered issues, detailed experimental protocols, and a foundational understanding of the mechanisms at play.

Understanding the Challenge: What are Matrix Effects?

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1] When analyzing tianeptine and its primary active metabolite, MC5, in biological samples such as plasma, urine, or brain tissue, these co-eluting endogenous substances can significantly interfere with the ionization process.[1][2][3] This interference, known as the matrix effect, can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[2][4]

The primary culprits behind matrix effects in biological samples are often phospholipids, salts, carbohydrates, and metabolites.[3][5][6] These molecules can compete with tianeptine and MC5 for ionization, alter the physical properties of the ESI droplets, or lead to the formation of adducts, all of which can skew your results.[4][7]

About the Analytes: Tianeptine and MC5

Tianeptine is an atypical antidepressant with a unique tricyclic structure.[8] It is amphoteric, meaning it has both acidic and basic properties (pKa = 4.4 and 6.86, respectively), which can influence its extraction and chromatographic behavior.[8] Tianeptine is extensively metabolized, primarily through β-oxidation of its heptanoic acid side chain, to form its major active metabolite, MC5 (a pentanoic acid derivative).[8][9][10][11] Understanding the physicochemical properties of both the parent drug and its metabolite is crucial for developing a robust analytical method.

Frequently Asked Questions & Troubleshooting Guide

Here we address common questions and issues encountered during the LC-MS analysis of tianeptine and MC5, providing actionable solutions grounded in scientific principles.

Q1: I'm observing significant ion suppression for tianeptine in my plasma samples. What's the likely cause and how can I fix it?

A1: The most probable cause of ion suppression in plasma is the presence of phospholipids.[5][6][12] These abundant lipids are notorious for co-eluting with a wide range of analytes and interfering with the electrospray ionization (ESI) process.[5][13]

Troubleshooting Steps:

-

Phospholipid Removal: Implement a specific phospholipid removal step in your sample preparation. Protein precipitation alone is often insufficient to remove these interfering compounds.[6][12]

-

Recommended Protocol: Solid-Phase Extraction (SPE) with a specialized phospholipid removal plate or cartridge is highly effective. These products utilize zirconia-based sorbents that selectively bind and remove phospholipids.[5]

-

-

Chromatographic Separation: Optimize your HPLC/UHPLC method to separate tianeptine and MC5 from the phospholipid elution zone. Phospholipids typically elute in the middle of a reversed-phase gradient.

-

Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for tianeptine (e.g., tianeptine-D4) is the gold standard for compensating for matrix effects.[14][15] The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.[1]

Q2: My recovery for tianeptine is low and inconsistent when using liquid-liquid extraction (LLE) for urine samples. Why is this happening?

A2: The amphoteric nature of tianeptine makes its extraction by LLE challenging.[16] Because it can be ionized at various pH values, it may not efficiently partition into the organic phase.[16]

Troubleshooting Steps:

-

pH Optimization: Carefully control the pH of the urine sample before extraction. For tianeptine, adjusting the pH to be between its two pKa values (4.4 and 6.86) can help to neutralize the molecule and improve its partitioning into an organic solvent.[8]

-

Alternative Extraction: Solid-Phase Extraction (SPE): SPE is often a more robust and reliable technique for extracting amphoteric compounds like tianeptine from complex matrices like urine.[16][17][18] A reversed-phase SPE sorbent can provide higher and more consistent recoveries.[16]

-

Ion-Pair Extraction: This technique involves adding an ion-pairing reagent to the sample to form a neutral complex with the ionized analyte, which can then be extracted into an organic solvent.[19][20]

Q3: I'm seeing a gradual decrease in signal intensity and an increase in backpressure over a series of injections. What could be the problem?

A3: This is a classic symptom of column fouling, often caused by the accumulation of non-volatile matrix components, particularly phospholipids, on the analytical column.[5][6]

Troubleshooting Steps:

-

Improve Sample Cleanup: As mentioned in A1, enhancing your sample preparation to more effectively remove phospholipids is the most critical step.[5][6][13]

-

Use a Guard Column: A guard column installed before your analytical column can help to trap strongly retained matrix components and protect the more expensive analytical column.

-

Column Washing: Implement a robust column washing procedure at the end of each analytical batch to remove any accumulated contaminants. This typically involves flushing the column with a strong organic solvent.

Experimental Protocols

Here are detailed, step-by-step methodologies for key sample preparation techniques to mitigate matrix effects.

Protocol 1: Solid-Phase Extraction (SPE) with Phospholipid Removal for Plasma Samples

This protocol is designed for the selective removal of phospholipids and proteins from plasma, providing a clean extract for LC-MS analysis.

Materials:

-

SPE cartridges or 96-well plates with a phospholipid removal sorbent (e.g., zirconia-coated silica).

-

Plasma samples.

-

Acetonitrile with 1% formic acid (protein precipitation solution).

-

Methanol (elution solvent).

-

Water with 0.1% formic acid (reconstitution solvent).

-

Vortex mixer.

-

Centrifuge.

-

SPE manifold or positive pressure processor.

Procedure:

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile with 1% formic acid.

-

Vortex: Vortex the mixture for 30 seconds to ensure complete protein precipitation.

-

Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Load: Transfer the supernatant to the phospholipid removal SPE plate/cartridge.

-

Elute: Apply gentle vacuum or positive pressure to pass the supernatant through the sorbent. The phospholipids will be retained on the sorbent, while tianeptine and MC5 will pass through.

-

Evaporate: Dry the collected eluate under a stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried extract in 100 µL of water with 0.1% formic acid.

-

Analyze: Inject an aliquot into the LC-MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples with pH Optimization

This protocol is a cost-effective method for extracting tianeptine from urine, with a critical pH adjustment step.

Materials:

-

Urine samples.

-

1 M Hydrochloric acid (HCl) and 1 M Sodium Hydroxide (NaOH) for pH adjustment.

-

Extraction solvent: a mixture of heptane and isopropanol (e.g., 90:10 v/v).

-

Vortex mixer.

-

Centrifuge.

-

pH meter or pH strips.

Procedure:

-

pH Adjustment: To 1 mL of urine, adjust the pH to approximately 6.0 using 1 M HCl or 1 M NaOH.

-

Add Extraction Solvent: Add 3 mL of the extraction solvent to the pH-adjusted urine sample.

-

Vortex: Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporate: Dry the organic extract under a stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the residue in a suitable mobile phase compatible solvent.

-

Analyze: Inject an aliquot into the LC-MS system.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate important workflows and relationships.

Caption: Troubleshooting workflow for matrix effects.

Data Summary

The following table summarizes the key physicochemical properties of tianeptine and its active metabolite MC5, which are critical for method development.

| Property | Tianeptine | MC5 (Metabolite) | Reference |

| Molecular Formula | C₂₁H₂₅ClN₂O₄S | C₁₉H₂₁ClN₂O₄S | [8][10] |

| Molecular Weight | 436.95 g/mol | 408.9 g/mol | [8][10] |

| pKa (acidic) | 4.4 | - | [8] |

| pKa (basic) | 6.86 | - | [8] |

| logP (pH 7.4) | 1.06 | - | [8] |

| Primary Metabolism | β-oxidation | - | [8][9][11] |

Concluding Remarks

Overcoming matrix effects in the LC-MS analysis of tianeptine and MC5 is achievable with a systematic approach to method development and troubleshooting. By understanding the underlying causes of these effects and implementing appropriate sample preparation and chromatographic strategies, researchers can ensure the generation of high-quality, reliable data. The use of stable isotope-labeled internal standards remains the most robust method for compensating for unavoidable matrix effects. This guide serves as a starting point for addressing these challenges, and our team of application scientists is always available for further consultation.

References

- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).

- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.).

- LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples - Separation Science. (n.d.).

- An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples | Spectroscopy Online. (n.d.).

- Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - CDC Stacks. (n.d.).

- Classics in Chemical Neuroscience: Tianeptine - PMC - NIH. (n.d.).

- Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015, July 9).

- Matrix effects: Causes and solutions - ResearchGate. (n.d.).

- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - MDPI. (n.d.).

- HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC. (n.d.).

- Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC. (n.d.).

- The Analysis of Tianeptine by Reverse-Phase SPE and LC-MS/MS - United Chemical Technologies. (n.d.).

- Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers - Longdom Publishing. (n.d.).

- Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates - Waters Corporation. (n.d.).

- Full article: Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis. (n.d.).

- Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure | Journal of Analytical Toxicology | Oxford Academic. (n.d.).

- Determination of tianeptine in human plasma using high-performance liquid chromatography with fluorescence detection - PubMed. (n.d.).

- Tianeptine - Wikipedia. (n.d.).

- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC. (n.d.).

- Determination of tianeptine in human plasma using high-performance liquid chromatography with fluorescence detection - ResearchGate. (n.d.).

- Tianeptine | C21H25ClN2O4S | CID 68870 - PubChem - NIH. (n.d.).

- Tianeptine Metabolite MC5 (CAS Number: 104732-22-1) | Cayman Chemical. (n.d.).

- Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Analytical Methods (RSC Publishing). (n.d.).

- The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers - PubMed. (n.d.).

- Ion-pair extraction and high-performance liquid chromatographic determination of tianeptine and its metabolites in human plasma, urine and tissues - PubMed. (n.d.).

- High-performance liquid chromatographic determination of tianeptine in plasma applied to pharmacokinetic studies - PubMed. (n.d.).

- Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Augusta University Research Profiles. (n.d.).

Sources

- 1. longdom.org [longdom.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. learning.sepscience.com [learning.sepscience.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. nebiolab.com [nebiolab.com]

- 8. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tianeptine - Wikipedia [en.wikipedia.org]

- 10. caymanchem.com [caymanchem.com]

- 11. The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers [pubmed.ncbi.nlm.nih.gov]

- 12. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. stacks.cdc.gov [stacks.cdc.gov]

- 15. Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. unitedchem.com [unitedchem.com]

- 17. Determination of tianeptine in human plasma using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]